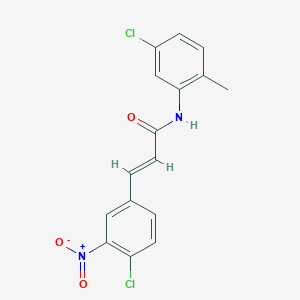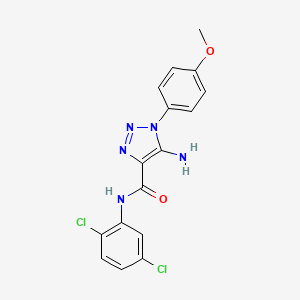
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-isopropylphenoxy)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-isopropylphenoxy)-2-propanol, commonly known as Praziquantel, is a medication used for the treatment of parasitic worm infections. It was first synthesized in the 1970s and has since become one of the most effective drugs for treating infections caused by schistosomes, tapeworms, and liver flukes. In
Wirkmechanismus
Praziquantel works by disrupting the permeability of the parasite's cell membrane, leading to muscle paralysis and death of the parasite. It also causes the parasite to release antigens that trigger an immune response, which helps to clear the infection.
Biochemical and Physiological Effects:
Praziquantel has been shown to have minimal toxicity in both humans and animals. It is rapidly absorbed and metabolized in the liver, with a half-life of approximately 1-3 hours. The drug is excreted primarily in the urine, with a small amount excreted in the feces. Praziquantel has been shown to have no significant effects on liver or kidney function.
Vorteile Und Einschränkungen Für Laborexperimente
Praziquantel is a highly effective drug for treating parasitic worm infections, making it a valuable tool for studying these infections in the laboratory. However, its effectiveness is limited to certain types of parasites, and it may not be effective against all species. In addition, Praziquantel can be expensive, which may limit its use in some laboratory settings.
Zukünftige Richtungen
There are several potential future directions for research on Praziquantel. One area of interest is the development of new formulations or delivery methods that could improve the drug's effectiveness or reduce its cost. Another area of interest is the study of Praziquantel's potential use in treating other diseases, such as cancer or Alzheimer's disease. Finally, there is a need for continued research on the mechanisms of action of Praziquantel, which could lead to the development of new drugs or treatments for parasitic worm infections.
Synthesemethoden
The synthesis of Praziquantel involves a multi-step process that starts with the reaction of 2-chloroacetonitrile with 2-ethylbenzimidazole to form 2-(2-ethyl-1H-benzimidazol-1-yl)acetonitrile. This intermediate product is then reacted with isopropylmagnesium chloride to form 2-(2-ethyl-1H-benzimidazol-1-yl)-3-isopropylacrylonitrile. The final step involves the reaction of this intermediate product with 4-isopropylphenoxyacetic acid to form Praziquantel.
Wissenschaftliche Forschungsanwendungen
Praziquantel has been extensively studied for its effectiveness in treating parasitic worm infections in both humans and animals. It has been shown to be highly effective against schistosomes, tapeworms, and liver flukes. In addition, Praziquantel has also been studied for its potential use in treating other diseases such as cancer, Alzheimer's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
1-(2-ethylbenzimidazol-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-4-21-22-19-7-5-6-8-20(19)23(21)13-17(24)14-25-18-11-9-16(10-12-18)15(2)3/h5-12,15,17,24H,4,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPZASWNRPVDKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-{[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine](/img/structure/B5144363.png)

![methyl 4-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoate](/img/structure/B5144381.png)




![N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5144411.png)
![4-ethoxy-N-({[4-hydroxy-3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5144415.png)
![4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5144416.png)

![1-[2-(4-fluorophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B5144431.png)
![3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5144436.png)